L-Arginine ethyl ester dihydrochloride

Catalog No.
S984286
CAS No.
36589-29-4
M.F
C8H20Cl2N4O2
M. Wt
238.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arginine ethyl ester dihydrochloride

CAS Number

36589-29-4

Product Name

L-Arginine ethyl ester dihydrochloride

IUPAC Name

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Molecular Formula

C8H20Cl2N4O2

Molecular Weight

238.71 g/mol

InChI

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1

InChI Key

RPFXMGGIQREZOH-ILKKLZGPSA-N

SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

L-Arginineethylesterdihydrochloride;36589-29-4;Arg-Oet2HCl;(S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride;H-Arg-OEt.2HCl;H-Arg-OEt??2HCl;PubChem12965;H-Arg-OEt*2HCl;H-ARG-OET2HCL;H-Arg-OEtdihydrochloride;H-L-Arg-OEt.2HCl;L-Arginineethylester2HCl;C8H20Cl2N4O2;KSC222E8R;L-ArginineethylesterDiHCl;SCHEMBL570000;CTK1C2288;MolPort-003-983-069;ANW-28445;MFCD00038949;SBB066035;AKOS015894255;AKOS015924236;AC-7489;AM81518

Canonical SMILES

CCOC(=O)C(CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]

Isomeric SMILES

CCOC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]

Nitric Oxide Production:

AEE is a substrate for nitric oxide synthases (NOS), the enzymes responsible for nitric oxide (NO) production in the body. NO plays a crucial role in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies suggest that AEE may increase NO production in certain cell types, potentially impacting these functions [].

Wound Healing:

NO is also involved in wound healing processes. Some studies have investigated the potential of AEE to promote wound healing due to its ability to increase NO production. However, the results are mixed, and further research is needed to determine the effectiveness and optimal application of AEE for wound healing [].

Cancer Research:

Other Potential Applications:

AEE has also been investigated for its potential effects in other areas, including:

  • Muscle function: Some studies suggest that AEE may improve muscle function and exercise performance, but the evidence is limited and requires further investigation [].
  • Erectile dysfunction: AEE has been explored as a potential treatment for erectile dysfunction, but the available evidence is inconclusive and further research is needed [].

AEE is a synthetic compound obtained by modifying the L-arginine molecule. An ethyl ester group is attached to the carboxylic acid end, and the molecule is converted into a dihydrochloride salt for better solubility.

This modification aims to improve the cellular uptake of arginine compared to the free amino acid []. AEE is used in research to investigate the role of L-arginine in various biological processes, particularly its role as a substrate for nitric oxide synthase (NOS) [].


Molecular Structure Analysis

The key features of AEE's structure include:

  • A central L-arginine backbone, containing an amino group (NH2), a carboxylic acid group (COOH), and a side chain with a guanidine group (C=NH2)NH2.
  • An ethyl ester group (CH3CH2O-) attached to the carboxylic acid, potentially affecting its interaction with enzymes compared to free L-arginine.
  • Two hydrochloride (HCl) groups attached to the molecule, making it a dihydrochloride salt. This increases its water solubility compared to the free ester [].

Chemical Reactions Analysis

The breakdown of AEE likely involves hydrolysis, where the ester bond is cleaved by water, releasing L-arginine and ethanol. The hydrolysis might be spontaneous or enzyme-mediated.


Physical And Chemical Properties Analysis

  • A white crystalline powder similar to L-arginine [].
  • Soluble in water due to the presence of hydrochloride groups [].
  • Likely hygroscopic (absorbs moisture from the air).
  • More stable than free L-arginine due to the ester group's protection from enzymatic degradation [].

AEE is believed to function by entering cells and being converted back to L-arginine through hydrolysis. L-arginine then serves as a substrate for NOS, the enzyme responsible for nitric oxide (NO) production []. NO is a vital signaling molecule involved in vasodilation (blood vessel relaxation), immune function, and other physiological processes.

By increasing intracellular L-arginine levels, AEE allows researchers to study the effects of enhanced NO production on various cellular processes.

Information regarding the specific toxicity of AEE is limited. However, as a derivative of L-arginine, it is generally considered to have low inherent toxicity []. However, high doses of L-arginine can cause side effects like diarrhea, abdominal pain, and low blood pressure []. Therefore, it is advisable to handle AEE with caution in a research laboratory setting and follow standard laboratory safety protocols.

Dates

Modify: 2023-08-15

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